
Comparative efficacy of Atrasentan and other
IgAN treatments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Atrasentan

Cat. No.: B1666376 Get Quote

Atrasentan in IgA Nephropathy: A Comparative
Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Atrasentan with other prominent treatments for

IgA Nephropathy (IgAN), supported by data from key clinical trials. The information is intended

to offer an objective overview for researchers, scientists, and professionals involved in drug

development.

Overview of Atrasentan
Atrasentan is an oral, selective endothelin A (ETA) receptor antagonist.[1] The endothelin

system, particularly the ETA receptor, is implicated in the pathogenesis of IgAN, contributing to

proteinuria, glomerulosclerosis, and interstitial fibrosis. By selectively blocking the ETA

receptor, Atrasentan aims to mitigate these effects.[1]

Comparative Efficacy of IgAN Treatments
The following tables summarize the quantitative efficacy and baseline characteristics from

major clinical trials of Atrasentan and other key IgAN therapies.
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Table 1: Baseline Characteristics of Patient Populations
in Key IgAN Clinical Trials

Characteris
tic

ALIGN
(Atrasentan
)

DAPA-CKD
(Dapaglifloz
in)

PROTECT
(Sparsentan
)

NefIgArd
(Budesonid
e)

TESTING
(Corticoster
oids)

Mean Age

(years)
45.7 51.2 46 45 38

Sex (% Male) Not Specified 66.9% Not Specified 66% 61%

Mean eGFR

(mL/min/1.73

m²)

58.28 43.8 Not Specified 57.5 62.7

Median

UPCR (g/g)
1.44 0.9 1.8 ( g/day ) Not Specified 2.54 ( g/day )

Background

Therapy

Maximally

tolerated

RAS inhibitor

Standard of

care,

including

RAS

inhibitors

Maximally

tolerated

RAS inhibitor

Optimized

RAS

blockade

Maximally

tolerated

RAS inhibitor

Note: Data is specific to the IgAN subgroups where available. UPCR = Urine Protein-to-

Creatinine Ratio. eGFR = estimated Glomerular Filtration Rate. RAS = Renin-Angiotensin

System.

Table 2: Comparative Efficacy on Proteinuria Reduction
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Treatment Trial Duration

Mean Percent
Reduction in
Proteinuria vs.
Comparator

Comparator

Atrasentan ALIGN 36 Weeks 36.1% Placebo

Dapagliflozin
DAPA-CKD

(IgAN Subgroup)
Median 2.1 years 26% (in UACR) Placebo

Sparsentan PROTECT 36 Weeks
34.7% (relative

to irbesartan)
Irbesartan

Targeted-

Release

Budesonide

NefIgArd (Part A) 9 Months 27% Placebo

Methylprednisolo

ne

TESTING (Full

Dose)
Not Specified

Significant

reduction vs.

placebo

Placebo

Note: Reductions are based on UPCR unless otherwise specified. UACR = Urine Albumin-to-

Creatinine Ratio.

Table 3: Comparative Efficacy on eGFR Decline
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Treatment Trial Duration
Outcome in
eGFR vs.
Comparator

Comparator

Atrasentan ALIGN 136 Weeks

Final analysis

pending

(expected 2026)

Placebo

Dapagliflozin
DAPA-CKD

(IgAN Subgroup)
Median 2.1 years

Slower rate of

eGFR decline

(-3.5 vs -4.7

mL/min/1.73m²/y

ear)

Placebo

Sparsentan PROTECT 2 Years
Slower rate of

eGFR decline
Irbesartan

Targeted-

Release

Budesonide

NefIgArd 2 Years

Statistically

significant

treatment benefit

in time-weighted

average of eGFR

(difference of

5.05

mL/min/1.73m²)

Placebo

Methylprednisolo

ne
TESTING Mean 4.2 years

Lower risk of

≥40% eGFR

decline, kidney

failure, or death

from kidney

disease

Placebo

Experimental Protocols of Key Clinical Trials
Atrasentan: The ALIGN Study

Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[2]
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Participants: Patients with biopsy-proven IgAN, proteinuria ≥1 g/day despite optimized RAS

inhibitor treatment, and eGFR ≥30 mL/min/1.73 m².[2]

Intervention: Atrasentan (0.75 mg) or placebo administered orally once daily, in addition to

supportive care with a maximally tolerated and stable dose of a RAS inhibitor.[2]

Primary Endpoint: Change in proteinuria as measured by 24-hour Urine Protein-to-Creatinine

Ratio (UPCR) from baseline to 36 weeks.

Secondary Endpoints: Change in eGFR from baseline to 136 weeks.

SGLT2 Inhibitors: The DAPA-CKD Trial (IgAN Subgroup)
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Participants: Patients with CKD (eGFR 25-75 mL/min/1.73 m²) and albuminuria (urinary

albumin-to-creatinine ratio [UACR] 200-5000 mg/g), with or without type 2 diabetes. The

IgAN cohort consisted of 270 patients.

Intervention: Dapagliflozin (10 mg) or placebo once daily, in addition to standard of care,

including an ACE inhibitor or an ARB.

Primary Endpoint: A composite of a sustained decline in eGFR of at least 50%, end-stage

kidney disease (ESKD), or death from renal or cardiovascular causes.

Sparsentan: The PROTECT Study
Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled trial.

Participants: Adults with biopsy-proven IgAN, proteinuria ≥1.0 g/day , and eGFR ≥30

mL/min/1.73 m² despite at least 12 weeks of maximized stable RAS inhibitor therapy.

Intervention: Sparsentan (target dose 400 mg once daily) or irbesartan (active control, target

dose 300 mg once daily).

Primary Endpoint: Change in UPCR from baseline to week 36.

Targeted-Release Budesonide: The NefIgArd Trial
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Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial with

two parts (A and B).

Participants: Adult patients with primary IgAN, eGFR 35–90 mL/min per 1·73 m², and

persistent proteinuria (UPCR ≥0·8 g/g or proteinuria ≥1 g/24 h) despite optimized RAS

blockade.

Intervention: Oral targeted-release formulation of budesonide (16 mg/day) or placebo for 9

months.

Primary Endpoint: Part A: Change in UPCR at 9 months. Part B (confirmatory): Time-

weighted average of eGFR over 2 years.

Corticosteroids: The TESTING Study
Study Design: An investigator-initiated, multicenter, double-blind, placebo-controlled,

randomized trial.

Participants: Individuals with kidney biopsy-confirmed IgAN, proteinuria ≥1 g/day , and an

eGFR of 20–120 mL/min/1.73 m², following at least 3 months of standard of care including

maximum tolerated RAS blockade.

Intervention: Oral methylprednisolone (initially 0.6–0.8 mg/kg/day, later amended to a

reduced dose of 0.4 mg/kg/day due to safety concerns) or matching placebo for 2 months,

with subsequent tapering.

Primary Endpoint: A composite of a 40% decline in eGFR, kidney failure, or death due to

kidney disease.

Signaling Pathways and Experimental Workflows
Atrasentan and Sparsentan Signaling Pathway
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Caption: Atrasentan selectively blocks the ETA receptor, while Sparsentan dually antagonizes

both ETA and AT1 receptors.

SGLT2 Inhibitor Mechanism in the Nephron
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Caption: SGLT2 inhibitors increase sodium delivery to the macula densa, leading to afferent

arteriole vasoconstriction.

Targeted-Release Budesonide Mechanism
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Caption: Targeted-release budesonide acts locally in the gut to reduce the production of

pathogenic Gd-IgA1.

Generalized Clinical Trial Workflow for IgAN
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Typical IgAN Clinical Trial Workflow

Screening
(Biopsy-proven IgAN,

Proteinuria, eGFR criteria)
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(Investigational Drug)
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(Assess Proteinuria, eGFR, Safety)

Primary Endpoint Analysis
(e.g., Proteinuria at 36 weeks)

Long-term Follow-up
(e.g., eGFR slope over 2 years)

Final Analysis
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Caption: A generalized workflow for recent IgAN clinical trials, from screening to final analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1666376?utm_src=pdf-custom-synthesis
https://medicalaffairs.travere.com/publications/protect-2-year-results-sparsentan-vs-irbesartan-iga-nephropathy/
https://medicalaffairs.travere.com/publications/protect-2-year-results-sparsentan-vs-irbesartan-iga-nephropathy/
https://gpnotebook.com/pages/renal-medicine/sglt2-inhibitors-proposed-mechanism-for-kidney-protection
https://www.benchchem.com/product/b1666376#comparative-efficacy-of-atrasentan-and-other-igan-treatments
https://www.benchchem.com/product/b1666376#comparative-efficacy-of-atrasentan-and-other-igan-treatments
https://www.benchchem.com/product/b1666376#comparative-efficacy-of-atrasentan-and-other-igan-treatments
https://www.benchchem.com/product/b1666376#comparative-efficacy-of-atrasentan-and-other-igan-treatments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666376?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

